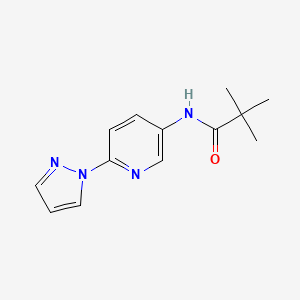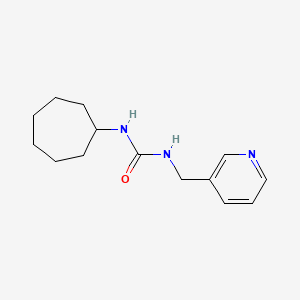
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is one of the most commonly used synthetic cannabinoids and is often used as a research chemical.
Mécanisme D'action
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate acts as a full agonist at the cannabinoid receptors in the brain. It binds to both the CB1 and CB2 receptors, which are located throughout the body. The activation of these receptors leads to a variety of physiological effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects:
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been shown to produce a range of biochemical and physiological effects in both animals and humans. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and appetite. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the brain without the confounding effects of other compounds. However, (2-chlorophenyl)methyl 1H-indazole-3-carboxylate is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is controversial due to its potential for abuse and lack of regulation.
Orientations Futures
There are many future directions for (2-chlorophenyl)methyl 1H-indazole-3-carboxylate research. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of neurodegenerative diseases and chronic pain.
Méthodes De Synthèse
The synthesis of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methyl iodide to form (2-chlorophenyl)methyl 1H-indazole-3-carboxylate. The purity of the final product can be increased by recrystallization and chromatography.
Applications De Recherche Scientifique
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been used extensively in scientific research to study the cannabinoid receptors in the brain. It is often used as a reference compound in studies investigating the effects of synthetic cannabinoids on the brain. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-1-5-10(12)9-20-15(19)14-11-6-2-4-8-13(11)17-18-14/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHYMFGIKTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)


![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
